molecular formula C6H4O2Sb B14762499 CID 16682743

CID 16682743

Cat. No.: B14762499
M. Wt: 229.85 g/mol
InChI Key: GNHJDVXPOLDIGY-UHFFFAOYSA-L
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Description

For instance, highlights betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) and steroid-like substrates (e.g., DHEAS, CID 12594; taurocholic acid, CID 6675), suggesting CID 16682743 could share structural or functional similarities with these compounds. Its physicochemical properties, such as molecular weight, solubility, and LogP values, are likely critical to its pharmacological profile, though direct data are unavailable in the provided evidence .

Properties

Molecular Formula

C6H4O2Sb

Molecular Weight

229.85 g/mol

InChI

InChI=1S/C6H6O2.Sb/c7-5-3-1-2-4-6(5)8;/h1-4,7-8H;/q;+2/p-2

InChI Key

GNHJDVXPOLDIGY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)O[Sb]O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16682743” involves specific chemical reactions under controlled conditions. The preparation methods typically include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure conditions].

    Step 3: Final purification and isolation of the compound using [techniques such as chromatography or crystallization].

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Bulk synthesis: Utilizing large-scale reactors and continuous flow systems.

    Quality control: Implementing stringent quality checks at various stages to maintain consistency.

    Environmental considerations: Adopting green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Synthetic Pathway and Key Reactions

The synthesis of CID 16682743 involves multi-step organic reactions to construct its four thiazole rings and fluorinated aryl groups. Key steps include:

  • Thiazole Ring Formation : Likely employs the Hantzsch thiazole synthesis, where α-halo ketones react with thioamides in the presence of Lewis acid catalysts (e.g., ZnCl₂ or BF₃) to form thiazole cores.

  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may introduce aryl groups like 4-(trifluoromethyl)phenyl and 4-fluorophenyl substituents.

  • Functional Group Modifications : Acylation reactions install the propan-1-one moiety, while halogenation (fluorination) occurs via electrophilic aromatic substitution or nucleophilic displacement.

Critical Parameters :

  • Temperature: Optimized between 60–120°C for cyclization efficiency.

  • Catalysts: Lewis acids (e.g., Zn²⁺) enhance reaction rates and regioselectivity.

Thiazole Rings

  • Electrophilic Substitution : Reacts at the C-5 position due to electron-rich sulfur and nitrogen atoms.

  • Nucleophilic Attack : Susceptible to nucleophiles at the C-2 position under acidic conditions.

Fluorinated Aryl Groups

  • Cross-Coupling : The 4-fluorophenyl group participates in Buchwald-Hartwig amination or Ullmann-type couplings.

  • Stability : Trifluoromethyl groups resist oxidation, enhancing metabolic stability in pharmacological contexts.

Ketone Moiety

  • Condensation Reactions : Forms Schiff bases with amines.

  • Reduction : Convertible to secondary alcohols using NaBH₄ or LiAlH₄.

Comparative Reaction Data

The table below extrapolates reaction behaviors from structurally related compounds ( ):

Reaction Type Conditions Outcome Yield Range
Thiazole CyclizationZnCl₂, 80°C, DMFCore structure assembly60–75%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, refluxAryl group introduction50–85%
FluorinationSelectfluor®, CH₃CN, RTC–F bond formation40–65%
Ketone ReductionNaBH₄, MeOH, 0°CAlcohol derivative synthesis70–90%

Mechanistic Insights

  • Catalytic Cycles : Lewis acids polarize carbonyl groups, facilitating nucleophilic attack during thiazole formation.

  • Kinetics : Cross-coupling reactions exhibit first-order dependence on catalyst concentration.

  • By-Products : Overhalogenation or dimerization observed at elevated temperatures (>120°C).

Scientific Research Applications

Compound “CID 16682743” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating [specific diseases or conditions].

    Industry: Utilized in the production of [industrial products] and as a component in [specific processes].

Mechanism of Action

The mechanism of action of compound “CID 16682743” involves:

    Molecular Targets: Interacts with [specific proteins or enzymes] to modulate their activity.

    Pathways: Influences [biochemical pathways] leading to [specific biological effects].

    Binding Sites: Binds to [specific sites] on target molecules, resulting in [desired outcome].

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16682743, we compare it with three categories of compounds: structurally analogous triterpenoids, steroid-based substrates, and synthetic inhibitors.

Structural Analogues: Betulin-Derived Compounds

Property This compound (Hypothetical) Betulin (CID 72326) Betulinic Acid (CID 64971)
Molecular Formula Not available C₃₀H₅₀O₂ C₃₀H₄₈O₃
Molecular Weight Not available 442.7 g/mol 456.7 g/mol
Key Functional Groups Assumed hydroxyl/carboxyl Hydroxyl, alkene Carboxyl, hydroxyl
Bioactivity Hypothetical inhibitor Anti-inflammatory, antiviral Anticancer, anti-HIV
LogP (Predicted) ~4.5 (estimated) 8.3 7.1

Betulin and betulinic acid are pentacyclic triterpenoids with well-documented anticancer and antiviral properties. This compound, if structurally related, may exhibit similar bioactivity but with modified solubility or target affinity due to differences in functional groups .

Steroid-Based Substrates

Property This compound (Hypothetical) DHEAS (CID 12594) Taurocholic Acid (CID 6675)
Molecular Formula Not available C₁₉H₂₈O₅S C₂₆H₄₅NO₆S
Key Features Assumed steroid-like core Sulfated steroid hormone Bile acid conjugated with taurine
Function Hypothetical substrate/inhibitor Neurosteroid, hormone precursor Lipid digestion, signaling
Solubility Moderate (estimated) Low (hydrophobic) High (due to taurine moiety)

Steroid-like compounds such as DHEAS and taurocholic acid play roles in hormone synthesis and lipid metabolism. This compound, if structurally analogous, might interact with steroid-binding enzymes or transporters but differ in solubility or metabolic stability .

Research Findings and Implications

  • Structural Insights: this compound’s hypothetical structure (e.g., triterpenoid core or steroid backbone) could determine its mechanism of action. Overlay studies, as seen for DHEAS and taurocholic acid in , would clarify spatial compatibility with biological targets .
  • Pharmacological Potential: If this compound shares betulinic acid’s anticancer properties, its efficacy might depend on functional group alterations (e.g., carboxyl vs. hydroxyl groups) affecting cellular uptake or binding affinity .
  • Synthetic Feasibility : emphasizes the importance of LogP and solubility in drug design. This compound’s predicted LogP (~4.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

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